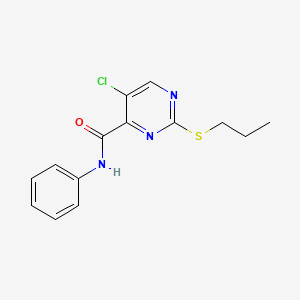

5-chloro-N-phenyl-2-(propylsulfanyl)pyrimidine-4-carboxamide

Description

Properties

Molecular Formula |

C14H14ClN3OS |

|---|---|

Molecular Weight |

307.8 g/mol |

IUPAC Name |

5-chloro-N-phenyl-2-propylsulfanylpyrimidine-4-carboxamide |

InChI |

InChI=1S/C14H14ClN3OS/c1-2-8-20-14-16-9-11(15)12(18-14)13(19)17-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,17,19) |

InChI Key |

ZPTYRQSCZDWUDV-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-phenyl-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

N-Phenylation: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, often using aniline or a substituted aniline.

Propylsulfanyl Substitution: The propylsulfanyl group can be introduced through a nucleophilic substitution reaction using a propylthiol derivative.

Carboxamide Formation: The carboxamide group is typically introduced through an amidation reaction, using reagents such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group (if present) or the carboxamide group, converting them to amines or alcohols, respectively.

Substitution: The chlorine atom at the 5-position can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

In biological research, 5-chloro-N-phenyl-2-(propylsulfanyl)pyrimidine-4-carboxamide is studied for its interactions with enzymes and receptors. Understanding these interactions aids in elucidating the compound's mechanism of action and therapeutic potential.

Case Study: Enzyme Inhibition

The compound has been investigated for its inhibitory effects on specific enzymes linked to metabolic pathways in cancer cells. For example, it was found to inhibit dihydrofolate reductase (DHFR), a key enzyme involved in nucleotide synthesis, leading to reduced cell viability in vitro.

Chemical Biology

Overview

In the realm of chemical biology, this compound is employed to study the effects of pyrimidine derivatives on cellular processes. Its ability to modulate biological pathways makes it a valuable tool for researchers.

Applications

- Cell Signaling Studies: The compound can be used to investigate how pyrimidine derivatives influence signaling pathways in cancer cells.

- Drug Development: Its structural properties facilitate the design of new drugs targeting specific biological mechanisms.

Industrial Applications

Overview

Beyond academic research, 5-chloro-N-phenyl-2-(propylsulfanyl)pyrimidine-4-carboxamide finds applications in industrial settings, particularly within the pharmaceutical and agrochemical sectors.

| Application Area | Details |

|---|---|

| Pharmaceutical Synthesis | Used as an intermediate for drug formulation |

| Agrochemical Development | Potential use in developing herbicides and pesticides |

Mechanism of Action

The mechanism of action of 5-chloro-N-phenyl-2-(propylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Variations in the Sulfur-Containing Substituent

Propylsulfanyl vs. Isopropylsulfanyl

- 5-Chloro-2-(isopropylsulfanyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide (): Replaces the linear propylsulfanyl with a branched isopropylsulfanyl group. Adds a sulfamoylphenyl moiety linked to a 4-methylpyrimidine ring. The sulfamoylphenyl extension introduces hydrogen-bonding capacity, improving target specificity .

Propylsulfanyl vs. Propylsulfonyl

- N-Benzyl-5-chloro-2-(propylsulfonyl)-N-(2-pyridinyl)pyrimidine-4-carboxamide (): Substitutes sulfanyl (S) with sulfonyl (SO2). Replaces the phenyl group with benzyl and pyridinyl substituents. The pyridinyl-benzyl moiety may enhance binding to metal-containing enzymes .

Modifications in the Carboxamide Group

Phenyl vs. Chlorophenyl

- 5-Chloro-N-(4-chlorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide (): Introduces a second chlorine on the phenyl ring. This modification may improve binding to hydrophobic pockets in target proteins .

Phenyl vs. Thiadiazolyl

Chain Length and Functional Group Additions

Ethylsulfanyl vs. Propylsulfanyl

- 5-Chloro-N-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide (, BH36809): Shortens the sulfur-containing chain from C3 (propyl) to C2 (ethyl). Adds methoxy groups on the phenyl ring. Methoxy groups enhance solubility but may compete for binding in hydrophobic regions .

Fluorobenzylsulfonyl Additions

Data Table: Key Structural and Molecular Comparisons

Biological Activity

5-Chloro-N-phenyl-2-(propylsulfanyl)pyrimidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrimidine derivatives, characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H14ClN5OS3 |

| Molecular Weight | 387.9 g/mol |

| IUPAC Name | 5-chloro-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)-2-propylsulfanylpyrimidine-4-carboxamide |

| InChI Key | GSSABYBTSXSPHV-UHFFFAOYSA-N |

The biological activity of 5-chloro-N-phenyl-2-(propylsulfanyl)pyrimidine-4-carboxamide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound is believed to inhibit specific enzymes involved in key biochemical pathways, which may lead to therapeutic effects in various conditions.

Enzyme Inhibition

Research indicates that this compound can inhibit enzymes such as NAPE-PLD, which plays a critical role in lipid metabolism. Structure–activity relationship (SAR) studies have shown that modifications in the substituents on the pyrimidine ring significantly affect the potency of enzyme inhibition. For instance, certain analogues demonstrated a potent inhibitory effect with IC50 values in the nanomolar range .

Biological Activities

The compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies have indicated potential antimicrobial properties against various bacterial strains. In vitro assays demonstrated moderate activity against Mycobacterium tuberculosis, suggesting its utility as a lead compound for developing new antimycobacterial agents .

- Anticancer Properties : The compound has shown promise in anticancer research, particularly against several cancer cell lines. Studies have reported significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating effective growth inhibition .

- Anti-inflammatory Effects : Pyrimidine derivatives are known for their anti-inflammatory properties. The presence of the carboxamide group may enhance the compound's ability to modulate inflammatory pathways, although specific data for this compound remains limited.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrimidine derivatives similar to 5-chloro-N-phenyl-2-(propylsulfanyl)pyrimidine-4-carboxamide:

- Study on SAR : A comprehensive analysis of pyrimidine derivatives revealed that modifications at specific positions significantly influenced their biological activity. For example, compounds with electron-donating groups showed enhanced anticancer activity compared to their counterparts .

- Antimycobacterial Activity Study : A recent study evaluated a series of pyrimidine derivatives for their antimycobacterial activity against M. tuberculosis. Among these, compounds similar to 5-chloro-N-phenyl-2-(propylsulfanyl)pyrimidine-4-carboxamide exhibited promising MIC values, indicating their potential as new therapeutic agents .

- Cytotoxicity Evaluation : In vitro cytotoxicity assays conducted on various cancer cell lines demonstrated that certain structural modifications could lead to increased cytotoxic effects, emphasizing the importance of SAR in drug development .

Q & A

Q. What are the established synthetic routes for 5-chloro-N-phenyl-2-(propylsulfanyl)pyrimidine-4-carboxamide?

The synthesis typically involves nucleophilic substitution at the pyrimidine core. Key steps include:

- Chlorination : Introducing the 5-chloro group via POCl₃ or PCl₅ under reflux conditions.

- Sulfanyl group incorporation : Reacting with propane thiol or its derivatives in the presence of a base (e.g., NaH) to substitute at the 2-position.

- Carboxamide formation : Coupling the pyrimidine intermediate with aniline derivatives using carbodiimide-based coupling agents (e.g., DCC, EDC). Reaction optimization often requires monitoring by TLC or HPLC, with purity confirmed via NMR and mass spectrometry .

Q. How is structural integrity validated for this compound?

A multi-technique approach is employed:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., propylsulfanyl proton signals at δ 1.5–2.0 ppm) .

- X-ray crystallography : Resolves dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° between pyrimidine and phenyl groups) and identifies intramolecular hydrogen bonds (N–H⋯N) stabilizing the structure .

- Elemental analysis : Validates stoichiometry (C, H, N, S, Cl within ±0.4% of theoretical values) .

Q. What are the primary research applications of this compound?

- Medicinal chemistry : Acts as a kinase inhibitor scaffold due to its pyrimidine core and sulfanyl group, which enhance binding to ATP pockets .

- Agrochemicals : Explored as a fungicide lead compound, leveraging the chloro and sulfanyl moieties for bioactivity .

- Materials science : Potential in metal-organic frameworks (MOFs) due to its planar structure and hydrogen-bonding capacity .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis yield and purity?

DoE minimizes trial-and-error by systematically varying parameters:

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?

- Dynamic effects : Variable-temperature NMR (VT-NMR) distinguishes conformational isomers caused by restricted rotation of the propylsulfanyl group .

- Computational validation : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict NMR chemical shifts, aligning experimental vs. theoretical data .

- Cross-technique correlation : Compare IR carbonyl stretches (1670–1700 cm⁻¹) with X-ray-derived bond lengths to confirm carboxamide tautomerism .

Q. What computational strategies accelerate reaction design for derivatives?

The ICReDD framework integrates:

- Quantum mechanical calculations : Transition-state modeling identifies rate-limiting steps (e.g., sulfur nucleophilicity in substitution reactions) .

- Machine learning : Trained on PubChem datasets to predict substituent effects on solubility and bioactivity .

- Retrosynthetic analysis : Tools like ASKCOS propose viable precursors (e.g., substituting propylsulfanyl with methylsulfinyl for improved solubility) .

Q. How to investigate structure-activity relationships (SAR) for antimicrobial activity?

- Modification hotspots :

- Position 2 : Replace propylsulfanyl with bulkier groups (e.g., benzylsulfanyl) to enhance hydrophobic interactions .

- Position 5 : Substitute chlorine with fluorine to improve membrane permeability .

- Assays : Minimum Inhibitory Concentration (MIC) testing against S. aureus and C. albicans reveals IC₅₀ values <10 µM for optimized derivatives .

Q. What safety protocols are critical for handling this compound?

- Storage : -20°C in amber vials under argon to prevent sulfanyl group oxidation .

- PPE : Nitrile gloves, lab coat, and fume hood use mandatory due to potential skin sensitization .

- Waste disposal : Neutralize with 10% NaOH before incineration to avoid toxic byproducts (e.g., SO₂) .

Data Contradiction Analysis Example

Issue : Discrepancies in reported melting points (MP) across studies (e.g., 145°C vs. 152°C).

Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.